

Comparative Cross-Reactivity Profiling of (5Z)-7-Oxozeaenol and Alternative TAK1 Inhibitors

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Compound of Interest

Compound Name: (5E)-7-Oxozeaenol

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the potent TAK1 inhibitor, (5Z)-7-Oxozeaenol, with other commercially available alternatives. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies by offering a clear, data-driven comparison of inhibitor selectivity.

Note on Isomers: The user requested information on **(5E)-7-Oxozeaenol**. However, the vast majority of published scientific literature and commercially available products pertain to the (5Z)-7-Oxozeaenol isomer. **(5E)-7-Oxozeaenol** is a geometric isomer of (5Z)-7-Oxozeaenol, but there is limited publicly available data on its specific cross-reactivity profile^[1]. Therefore, this guide focuses on the well-characterized (5Z)-7-Oxozeaenol.

Introduction to (5Z)-7-Oxozeaenol

(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin that has been identified as a potent, irreversible inhibitor of Transforming Growth Factor- β -Activated Kinase 1 (TAK1)^{[2][3]}. TAK1 is a key serine/threonine kinase in the MAP3K family that plays a crucial role in mediating inflammatory and stress responses through the activation of downstream signaling pathways, including NF- κ B, JNK, and p38 MAPK^{[2][3]}. As a covalent inhibitor, (5Z)-7-Oxozeaenol forms a stable bond with its target, leading to prolonged inhibition^{[2][4]}. While it is a potent TAK1 inhibitor, understanding its off-target effects is critical for the accurate interpretation of experimental results.

Cross-Reactivity Profiles: A Comparative Analysis

The following tables summarize the kinase inhibition data for (5Z)-7-Oxozeaenol and three alternative TAK1 inhibitors: Takinib, NG25, and HS-276.

Table 1: Primary Targets and Potency

Inhibitor	Primary Target(s)	Type	IC50 / Ki
(5Z)-7-Oxozeaenol	TAK1	Covalent, Irreversible	8.1 nM (IC50)[1][2][5]
Takinib	TAK1	Reversible, ATP-competitive	9.5 nM (IC50)[6][7]
NG25	TAK1, MAP4K2	Reversible, Type II	149 nM (TAK1, IC50), 21.7 nM (MAP4K2, IC50)[8][9]
HS-276	TAK1	Reversible	2.5 nM (Ki)[10]

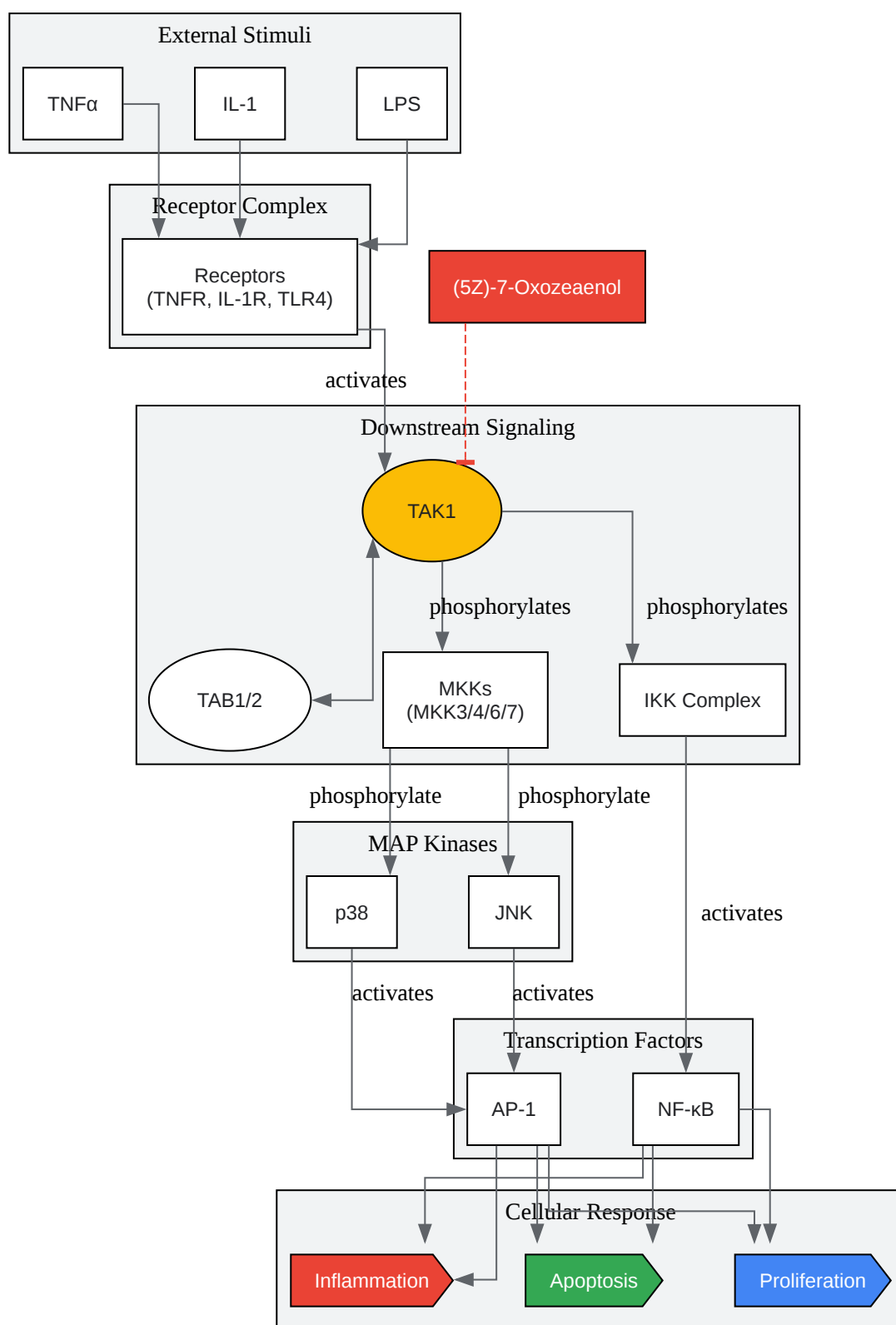
Table 2: Known Off-Target Kinase Activities

This table highlights some of the known off-target kinases for each inhibitor. It is not an exhaustive list but provides a comparative overview of their selectivity.

Inhibitor	Known Off-Target Kinases (IC50/Ki)	Selectivity Notes
(5Z)-7-Oxozeaenol	VEGFR2 (52 nM), VEGFR3 (110 nM), FLT3 (170 nM), PDGFR- β (340 nM), MEKK1 (268 nM), MEK1 (411 nM), B-RAF VE (6300 nM), SRC (6600 nM)[5]. A KINOMEScan at 10 μ M showed significant binding to other kinases[11][12]. At 1 μ M, it inhibited 12 of 85 kinases by over 50%[2].	Potently inhibits several other kinases, particularly at concentrations above its TAK1 IC50. The covalent nature may also contribute to off-target effects.
Takinib	IRAK4 (120 nM), IRAK1 (390 nM), GCK, CLK2, MINK1 (inhibited at 10 μ M)[7].	Highly selective for TAK1 over other kinases. A kinome-wide screen showed inhibition of only a few other kinases at high concentrations[7][13].
NG25	MAP4K2 (21.7 nM), LYN (12.9 nM), CSK (56.4 nM), FER (82.3 nM), p38 α (102 nM), ABL (75.2 nM), ARG (113 nM), SRC[8].	A dual inhibitor of TAK1 and MAP4K2 with significant activity against several other kinases.
HS-276	ULK2 (63 nM), MAP4K5 (124 nM), IRAK1 (264 nM), NUAKE (270 nM), CSNK1G2 (809 nM), CAMKK β -1 (1280 nM), MLK1 (5585 nM)[10].	A highly selective, orally bioavailable TAK1 inhibitor with significantly lower potency against other tested kinases[10].

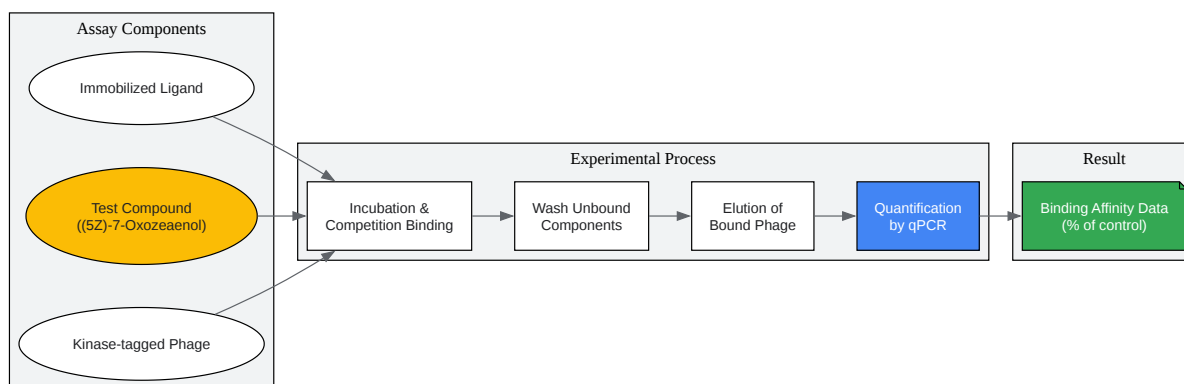
Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer context for the role of TAK1 and the methods used for inhibitor profiling, the following diagrams have been generated.



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Caption: TAK1 signaling pathway overview.



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Caption: KINOMEScan experimental workflow.

Experimental Protocols

Kinase Profiling: KINOMEScan Assay

A common method for determining the cross-reactivity of a kinase inhibitor is the KINOMEScan™ platform, which is a competition-based binding assay[11].

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase[11].

Methodology:

- **Assay Preparation:** A panel of human kinases, each tagged with a unique DNA barcode, is used. The test compound, such as (5Z)-7-Oxozeaenol, is prepared at a specified concentration (e.g., 10 μ M)[11].
- **Binding Competition:** The DNA-tagged kinases are incubated with the test compound and an immobilized ligand in a multi-well plate[11]. The test compound and the immobilized ligand compete for binding to the kinase's active site.
- **Washing:** Unbound components are removed through a series of wash steps.
- **Elution and Quantification:** The kinase-phage particles that remain bound to the immobilized ligand are eluted. The amount of eluted phage for each kinase is then quantified using qPCR with primers specific to the DNA tag of each kinase[11].
- **Data Analysis:** The results are typically expressed as a percentage of the DMSO control (% control), where a lower percentage indicates stronger binding of the test compound to the kinase[11].

Assays for Covalent Inhibitors

For covalent inhibitors like (5Z)-7-Oxozeaenol, it is important to characterize both the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact).

Methodology:

- **Time-Dependent IC50 Assays:** This method involves pre-incubating the enzyme with the inhibitor for varying amounts of time before initiating the kinase reaction. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.
- **Direct Measurement of Covalent Modification:** Techniques such as mass spectrometry can be used to directly observe the formation of a covalent adduct between the inhibitor and the target kinase. This provides definitive evidence of the covalent binding mechanism.

Conclusion

(5Z)-7-Oxozeaenol is a potent inhibitor of TAK1 that has been instrumental in elucidating the role of this kinase in various cellular processes. However, it is important for researchers to be

aware of its off-target activities, especially when used at higher concentrations. For studies requiring higher selectivity, alternative inhibitors such as Takinib and HS-276 may be more suitable, as they have demonstrated a more favorable kinase selectivity profile. NG25 presents an option for the dual inhibition of TAK1 and MAP4K2. The choice of inhibitor should be guided by the specific experimental context and the need to minimize potential confounding effects from off-target inhibition. It is always recommended to use multiple tool compounds with different selectivity profiles to validate findings.

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